5-(2-Aminoethyl)piperidin-2-one
Overview
Description
5-(2-Aminoethyl)piperidin-2-one is a compound with the CAS Number: 339182-26-2 and a molecular weight of 128.17 .
Synthesis Analysis
Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmaceutical Industry
- Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Treatment of Psychotic Disorders
- Summary of the Application : Piperidine derivatives have been used in the treatment of psychotic disorders .
- Methods of Application : Specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Anticancer Agents
- Summary of the Application : Piperidine derivatives are being utilized in different ways as anticancer agents .
- Methods of Application : Specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Antimicrobial Agents
- Summary of the Application : Piperidine derivatives are being utilized as antimicrobial agents .
- Methods of Application : Specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Analgesic Agents
- Summary of the Application : Piperidine derivatives are being utilized as analgesic agents .
- Methods of Application : Specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Anti-inflammatory Agents
- Summary of the Application : Piperidine derivatives are being utilized as anti-inflammatory agents .
- Methods of Application : Specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Antiviral Agents
- Summary of the Application : Indole derivatives, which can include piperidine derivatives, have been reported as antiviral agents .
- Methods of Application : Specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Antioxidant Agents
- Summary of the Application : Piperine, a piperidine derivative, has been found in plants of the Piperaceae family and shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
- Methods of Application : Specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Anti-cancer Agents
- Summary of the Application : Piperine has extensive pharmaceutical worth because of its activity against cancer .
- Methods of Application : Specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Anti-inflammatory Agents
- Summary of the Application : Piperine also has activity against inflammation .
- Methods of Application : Specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Anti-hypertensive Agents
Safety And Hazards
The safety information for 5-(2-Aminoethyl)piperidin-2-one includes several hazard statements such as H302, H315, H319, H332, H335 indicating that it causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
5-(2-aminoethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-3-6-1-2-7(10)9-5-6/h6H,1-5,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMFAIILCICRRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304254 | |
Record name | 5-(2-Aminoethyl)-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)piperidin-2-one | |
CAS RN |
1150618-38-4 | |
Record name | 5-(2-Aminoethyl)-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Aminoethyl)-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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